CAS number and molecular weight of 3,4-Dichloro-2,5,6-trifluoropyridine
CAS number and molecular weight of 3,4-Dichloro-2,5,6-trifluoropyridine
Executive Summary
This technical guide provides a comprehensive analysis of 3,4-Dichloro-2,5,6-trifluoropyridine , a specialized halogenated pyridine intermediate distinct from its more common isomer, 3,5-dichloro-2,4,6-trifluoropyridine. While often overshadowed by the symmetric 3,5-isomer, the 3,4-dichloro variant offers unique regiochemical properties critical for the precise design of agrochemicals and pharmaceuticals. Its asymmetric substitution pattern—featuring reactive fluorines at the 2- and 6-positions and a sterically distinct chlorine motif—makes it a valuable scaffold for nucleophilic aromatic substitution (
Chemical Identity & Physical Properties
The compound is a highly fluorinated heterocycle. Unlike the liquid 3,5-isomer, 3,4-dichloro-2,5,6-trifluoropyridine is typically isolated as a low-melting solid or semi-solid, requiring specific handling protocols to maintain purity during dispensing.
| Property | Data |
| Chemical Name | 3,4-Dichloro-2,5,6-trifluoropyridine |
| CAS Number | 52026-99-0 |
| Molecular Formula | |
| Molecular Weight | 201.96 g/mol |
| Physical State | Low-melting solid (MP: 40–42 °C) |
| Solubility | Soluble in DCM, THF, Acetonitrile; Insoluble in water |
| Isomeric Purity | Critical; often co-synthesized with 3,5-dichloro isomer |
Synthetic Pathways & Manufacturing
The synthesis of 3,4-dichloro-2,5,6-trifluoropyridine is non-trivial compared to the 3,5-isomer (which is the thermodynamic sink of pentachloropyridine fluorination). The most reliable laboratory-scale route involves the regioselective nucleophilic chlorination of 3-chloro-2,4,5,6-tetrafluoropyridine.
Core Synthesis Protocol: Nucleophilic Exchange ( )
This method leverages the high electrophilicity of the C4 position in polyfluoropyridines. By treating 3-chloro-2,4,5,6-tetrafluoropyridine with a chloride source, the fluorine at the 4-position is selectively displaced.
-
Reagents: N-benzyl-N,N-dibutylbutan-1-aminium chloride (Chloride source), TMSCl (Scavenger/Activator).
-
Solvent: THF (Tetrahydrofuran).
-
Conditions: Reflux or elevated temperature.[2]
Step-by-Step Methodology:
-
Preparation: In a dry reaction vessel under inert atmosphere (
), dissolve 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 eq) in anhydrous THF. -
Reagent Addition: Add N-benzyl-N,N-dibutylbutan-1-aminium chloride (1.0 eq) followed by TMSCl (2.0 eq). The TMSCl serves to trap the leaving fluoride as TMS-F, driving the equilibrium forward.
-
Reaction: Heat the mixture. Monitor reaction progress via
NMR. The starting material signal will disappear, replaced by the specific pattern of the 3,4-dichloro product. -
Workup: Cool to room temperature. Remove volatiles in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM).[3]
-
Purification: Wash organic layer with 1M HCl (to remove amine salts), dry over
, and concentrate. Purify via flash chromatography (Hexane/DCM) if necessary.
Figure 1: Synthetic workflow converting 3-chloro-tetrafluoropyridine to the 3,4-dichloro target via selective C4-chlorination.
Reactivity Profile & Regioselectivity
The utility of 3,4-dichloro-2,5,6-trifluoropyridine lies in its predictable reactivity patterns. The molecule possesses three distinct "zones" of reactivity, governed by the electronic effects of the ring nitrogen and the halogen substituents.
Mechanistic Reactivity Map
-
Zone 1: Nucleophilic Attack (C2 & C6)
-
Zone 2: Metal-Catalyzed Coupling (C4)
-
Mechanism: Oxidative Addition (Pd/Ni catalysis).
-
Reactivity: Moderate. While C4 is activated for
, the Chlorine bond is stronger than the C-F bond regarding nucleophilic displacement but weaker regarding oxidative addition. However, in this specific highly fluorinated scaffold, at C2/C6 usually dominates unless specific catalysts are used to target the C-Cl bond.
-
-
Zone 3: Metabolic Stability (C3 & C5)
-
Status: C3 (Cl) and C5 (F).[10]
-
Reactivity: Low. These positions are meta to the nitrogen and sterically crowded. They often remain intact, providing metabolic stability (blocking metabolic oxidation) in drug candidates.
-
Figure 2: Regioselectivity map illustrating the primary sites for nucleophilic attack (Red) and cross-coupling (Yellow).
Applications in Drug & Agrochemical Design
The 3,4-dichloro-2,5,6-trifluoropyridine scaffold serves as a "chassis" for bioactive molecules.
-
Bioisosterism: The pyridine ring mimics phenyl rings but with improved water solubility and distinct H-bond accepting capability (via the Nitrogen).
-
Lipophilicity Modulation: The combination of Cl and F atoms tunes the LogP, enhancing membrane permeability while maintaining metabolic robustness.
-
Photocatalytic Functionalization: Recent studies indicate this scaffold is compatible with photoredox catalysis, allowing for defluoroprenylation (replacing F with prenyl groups), a key transformation for accessing hybrid natural products.
Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity: High (Oral, Dermal, Inhalation).
-
Skin/Eye Irritation: Severe. Fluorinated pyridines can cause chemical burns.
-
Signal Word: DANGER.
Storage & Stability:
-
Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Protect from moisture; hydrolysis can release HF (Hydrofluoric Acid).
Emergency Protocol:
-
In case of skin contact: Wash immediately with "Diphoterine" or copious water followed by Calcium Gluconate gel application (standard HF protocol).
-
Spill: Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust).
References
-
Manchester Organics. 3,4-Dichloro-2,5,6-trifluoropyridine Product Specification (CAS 52026-99-0).[4][11] Retrieved from
-
Senaweera, S., et al. (2014). "SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes." Royal Society of Chemistry (RSC) Advances.
-
Weaver, J., et al. (2018). "Prenyl Praxis: A Method for Direct Photocatalytic Defluoroprenylation." Journal of the American Chemical Society.[12]
-
ChemSrc. 3,4-Dichloro-2,5,6-trifluoropyridine Chemical Properties and Suppliers. Retrieved from
Sources
- 1. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rsc.org [rsc.org]
- 4. 3-氯-2,4,5,6-四氟吡啶 | 3-Chloro-2,4,5,6-tetrafluoropyridin | 1735-84-8 - 乐研试剂 [leyan.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. asianpubs.org [asianpubs.org]
- 10. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 [chemicalbook.com]
- 11. 3,4-dichloro-2-pentene | CAS#:26423-64-3 | Chemsrc [chemsrc.com]
- 12. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]
